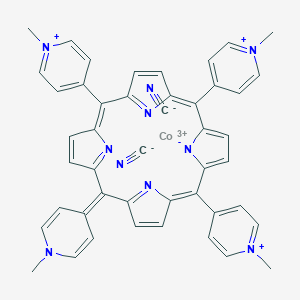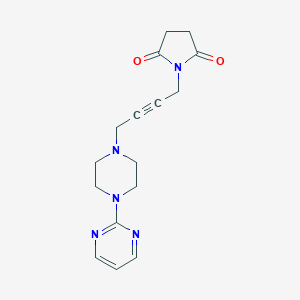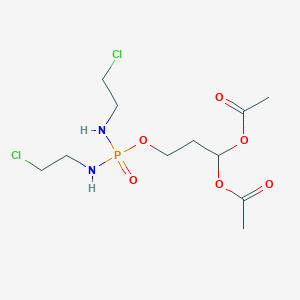
Acetaldoifosphamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldoifosphamide is a chemical compound that is widely used in scientific research for its unique properties and applications. It is a derivative of ifosfamide, a well-known chemotherapy drug, and has been developed to overcome some of the limitations of its parent compound. In
Mecanismo De Acción
Acetaldoifosphamide works by inhibiting the growth and division of cancer cells. It is converted to ifosfamide in the body, which then forms toxic metabolites that damage DNA and prevent cell division. The prodrug property of acetaldoifosphamide reduces the toxicity of ifosfamide by limiting its conversion to toxic metabolites in normal cells.
Efectos Bioquímicos Y Fisiológicos
Acetaldoifosphamide has been shown to have several biochemical and physiological effects. It is rapidly converted to ifosfamide in the body, which then forms toxic metabolites that damage DNA and prevent cell division. The prodrug property of acetaldoifosphamide reduces the toxicity of ifosfamide by limiting its conversion to toxic metabolites in normal cells. Additionally, acetaldoifosphamide has been shown to have radioprotective effects by reducing the damage caused by radiation to normal tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetaldoifosphamide has several advantages for lab experiments. It is more water-soluble than ifosfamide, which makes it easier to handle and administer. Additionally, its prodrug property reduces the toxicity of ifosfamide, making it safer to use in lab experiments. However, acetaldoifosphamide is still a potent chemotherapy drug and should be handled with caution in lab experiments.
Direcciones Futuras
For research include the development of new prodrugs, exploration of radioprotective effects, and investigation of its potential as a treatment for other diseases.
Métodos De Síntesis
Acetaldoifosphamide is synthesized by reacting ifosfamide with acetaldehyde in the presence of a strong acid catalyst. The reaction results in the formation of a stable compound that is more water-soluble than ifosfamide. The synthesis method has been optimized to yield high purity and yield of acetaldoifosphamide.
Aplicaciones Científicas De Investigación
Acetaldoifosphamide has several scientific research applications due to its unique properties. It has been used as a prodrug for ifosfamide, which means that it is converted to ifosfamide in the body. This property reduces the toxicity of ifosfamide and increases its efficacy in cancer treatment. Additionally, acetaldoifosphamide has been used as a radioprotective agent in radiation therapy. It has been shown to reduce the damage caused by radiation to normal tissues while enhancing the effects of radiation on cancer cells.
Propiedades
Número CAS |
132432-63-4 |
|---|---|
Nombre del producto |
Acetaldoifosphamide |
Fórmula molecular |
C11H21Cl2N2O6P |
Peso molecular |
379.17 g/mol |
Nombre IUPAC |
[1-acetyloxy-3-bis(2-chloroethylamino)phosphoryloxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(18,14-6-4-12)15-7-5-13/h11H,3-8H2,1-2H3,(H2,14,15,18) |
Clave InChI |
TXUKQFRFZDNXDO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(NCCCl)NCCCl)OC(=O)C |
SMILES canónico |
CC(=O)OC(CCOP(=O)(NCCCl)NCCCl)OC(=O)C |
Otros números CAS |
132432-63-4 |
Sinónimos |
acetaldoifosphamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



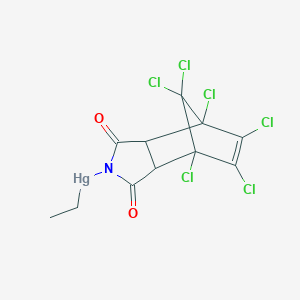


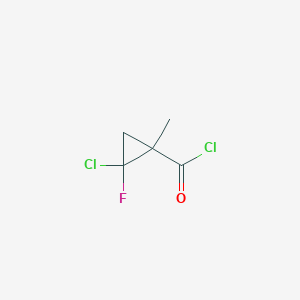
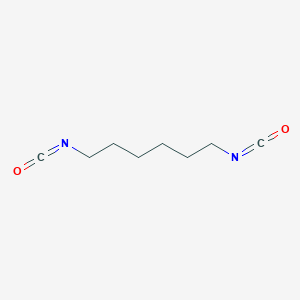

![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)





